![molecular formula C36H66Si7 B15163954 2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline CAS No. 193696-96-7](/img/structure/B15163954.png)
2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline is a highly sterically demanding compound known for its ability to stabilize highly reactive species. This compound is characterized by the presence of multiple trimethylsilyl groups, which contribute to its bulkiness and chemical inertness .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline typically involves the reaction of 2,4,6-tris(bis(trimethylsilyl)methyl)phenyl lithium with a suitable silicon-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silicon oxides, while substitution reactions can introduce a variety of functional groups .
Aplicaciones Científicas De Investigación
2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline has several scientific research applications:
Chemistry: It is used as a stabilizing agent for highly reactive intermediates in organic synthesis.
Biology: The compound’s steric bulk can be utilized to protect sensitive biological molecules during chemical modifications.
Mecanismo De Acción
The mechanism by which 2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline exerts its effects is primarily through steric hindrance. The bulky trimethylsilyl groups prevent unwanted side reactions by shielding reactive sites on the molecule. This steric protection allows for the stabilization of highly reactive intermediates and enhances the compound’s overall stability .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6-Tri-tert-butylphenyl: Another sterically demanding compound used for stabilizing reactive species.
Tris(trimethylsilyl)silane: Known for its bulkiness and chemical inertness, similar to 2-{2,4,6-Tris[bis(trimethylsilyl)methyl]phenyl}-2-benzosiline.
Uniqueness
This compound is unique due to its combination of steric bulk and chemical inertness, making it highly effective for stabilizing reactive intermediates. Its multiple trimethylsilyl groups provide a higher degree of steric protection compared to similar compounds .
Propiedades
Número CAS |
193696-96-7 |
|---|---|
Fórmula molecular |
C36H66Si7 |
Peso molecular |
695.5 g/mol |
Nombre IUPAC |
[[2-(2-benzosilin-2-yl)-3,5-bis[bis(trimethylsilyl)methyl]phenyl]-trimethylsilylmethyl]-trimethylsilane |
InChI |
InChI=1S/C36H66Si7/c1-38(2,3)34(39(4,5)6)30-25-31(35(40(7,8)9)41(10,11)12)33(32(26-30)36(42(13,14)15)43(16,17)18)37-24-23-28-21-19-20-22-29(28)27-37/h19-27,34-36H,1-18H3 |
Clave InChI |
MDAVSFPDFRKHJW-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(C1=CC(=C(C(=C1)C([Si](C)(C)C)[Si](C)(C)C)[Si]2=CC3=CC=CC=C3C=C2)C([Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(But-3-en-1-yl)oxy]-6,6-dimethylhept-1-ene](/img/structure/B15163873.png)
![2,4-Dimethyl-N-{2-[(pentan-3-yl)oxy]phenyl}-1,3-thiazole-5-carboxamide](/img/structure/B15163883.png)
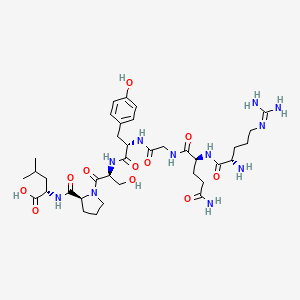
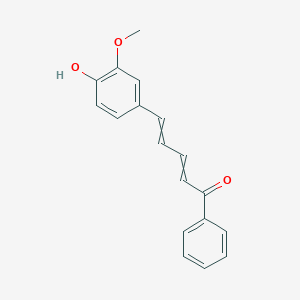
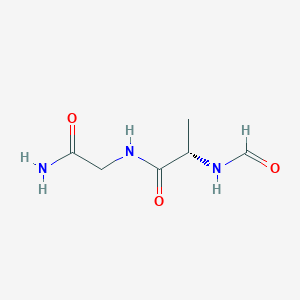
![4,4'-[(E)-Diazenediyl]bis(3,5-dichloro-1,2-thiazole)](/img/structure/B15163909.png)
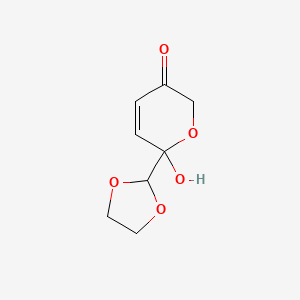
![Phosphonic acid, [3-(phenylmethoxy)-1-propynyl]-, diethyl ester](/img/structure/B15163934.png)
![3-[[5-(3-Nitrophenyl)furan-2-yl]methylidene]pentane-2,4-dione](/img/structure/B15163939.png)
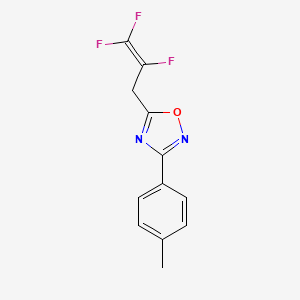
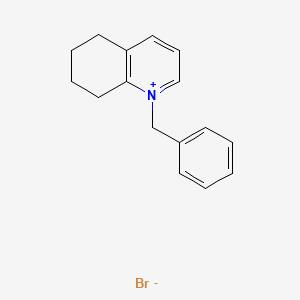
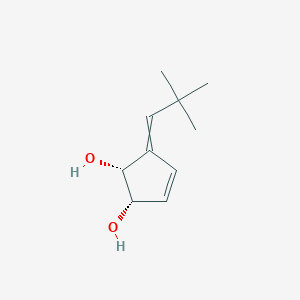

![3',3',5',5'-Tetramethyl-2',3',4',5'-tetrahydro[1,1'-biphenyl]-3-ol](/img/structure/B15163974.png)
